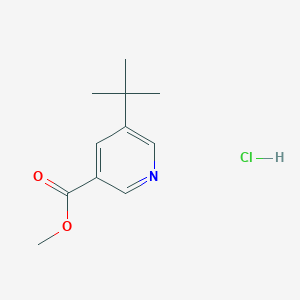

Methyl 5-(tert-butyl)nicotinate hydrochloride

Description

Methyl 5-(tert-butyl)nicotinate hydrochloride (CAS: 179072-14-1) is a nicotinic acid derivative with a methyl ester group at the 3-position and a tert-butyl substituent at the 5-position of the pyridine ring. It is a white crystalline powder with a molecular formula of C₈H₉Cl₂NO₂ and a molecular weight of 222.07 g/mol (for the free base) . This compound is primarily utilized as a pharmaceutical intermediate in synthesizing active pharmaceutical ingredients (APIs) and is noted for its high purity (≥95%) . Its hydrochloride salt form enhances solubility, making it suitable for applications in drug formulation, skincare, and medical ingredient development .

Properties

IUPAC Name |

methyl 5-tert-butylpyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4;/h5-7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMKQSFDNAGHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butyl)nicotinate hydrochloride involves the reaction of 5-(tert-butyl)nicotinic acid with methyl chloroformate or methyl iodide. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The final product is often purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The ester and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-(tert-butyl)nicotinate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

Although the precise mechanism of action is not fully understood, Methyl 5-(tert-butyl)nicotinate hydrochloride is believed to act as a nicotinic acid receptor agonist. It binds to and activates nicotinic acid receptors in the body, leading to various physiological effects. These effects may include vasodilation, modulation of lipid metabolism, and other receptor-mediated responses.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 5-(tert-butyl)nicotinate Hydrochloride and Analogues

Substituent Effects on Physicochemical Properties

- Steric Effects : The tert-butyl group in Methyl 5-(tert-butyl)nicotinate HCl introduces steric bulk, increasing lipophilicity compared to simpler esters like Methyl Nicotinate. This enhances membrane permeability, a critical factor in drug bioavailability .

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in Methyl 5-(chloromethyl)nicotinate HCl) increase reactivity in nucleophilic substitution reactions, as seen in , where it reacts with 5-hydroxy-2-methoxybenzaldehyde .

- Salt Forms : The hydrochloride salt of Methyl 5-(tert-butyl)nicotinate improves aqueous solubility compared to its free base or ethyl ester analogues (e.g., Ethyl 6-(tert-butyl)nicotinate) .

Comparative Pharmacological Studies

highlights the importance of structural differences in therapeutic outcomes. This underscores how even minor structural changes (e.g., replacing pyridine with thienopyridine) drastically alter pharmacological activity.

Regulatory and Quality Considerations

The compound is supplied as a high-purity intermediate (≥95%) under stringent pharmacopoeial standards . Impurities like Nicotinic Acid (CAS: 59-67-6) are monitored to ensure compliance with regulatory guidelines .

Biological Activity

Methyl 5-(tert-butyl)nicotinate hydrochloride is a compound that has garnered attention due to its unique substitution pattern and potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound is a derivative of nicotinic acid, characterized by the presence of a tert-butyl group at the 5-position of the nicotinic acid structure. This modification influences its chemical behavior and biological interactions.

The compound is primarily recognized as a nicotinic acid receptor agonist . It binds to nicotinic acid receptors, leading to various physiological effects, including:

- Vasodilation : This action may enhance blood flow and reduce blood pressure.

- Modulation of Lipid Metabolism : It may influence lipid profiles, potentially beneficial for metabolic disorders.

The precise molecular interactions and pathways remain an area of ongoing research, but initial studies indicate significant receptor-mediated responses that could be harnessed for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Vasodilatory Effects | Enhances blood flow through vasodilation | |

| Lipid Metabolism Modulation | Affects lipid profiles positively | |

| Potential Therapeutic Applications | Investigated for use in metabolic disorders |

Case Studies

- Vasodilation Studies : In preclinical trials, this compound demonstrated significant vasodilatory effects in animal models. These studies measured changes in blood flow and vascular resistance, indicating its potential use in treating conditions related to poor circulation.

- Lipid Profile Modulation : A study involving hyperlipidemic rats showed that administration of this compound resulted in reduced levels of total cholesterol and triglycerides. This suggests a potential role in managing dyslipidemia .

- Receptor Binding Affinity : Research has indicated that this compound exhibits a strong binding affinity for nicotinic acid receptors, surpassing some traditional compounds used in clinical settings .

Table 2: Comparison with Related Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Methyl Nicotinate | Vasodilation | Commonly used for muscle pain relief |

| Nicotinic Acid | Lipid metabolism | Used for cholesterol management |

| Methyl 5-(tert-butyl)nicotinate | Nicotinic receptor agonist | Enhanced potency due to tert-butyl substitution |

The unique structural modifications in this compound contribute to its distinct biological profile, setting it apart from other nicotinic acid derivatives.

Q & A

Basic Research Questions

Q. What are the critical steps and catalysts required for synthesizing Methyl 5-(tert-butyl)nicotinate hydrochloride with high purity?

- Methodological Answer : The synthesis involves esterification and functionalization of the nicotinic acid scaffold. Key steps include:

- Esterification : Reacting 5-(tert-butyl)nicotinic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) to form the methyl ester .

- Hydrochloride Salt Formation : Neutralizing the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

- Catalysts : Triethylamine or potassium hydroxide may optimize reaction efficiency during intermediate steps, as seen in analogous nicotinate syntheses .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H NMR) and ester carbonyl (δ ~165-170 ppm in ¹³C NMR) .

- FT-IR : Identify ester C=O stretch (~1720 cm⁻¹) and hydrochloride N-H vibrations (~2500 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and chloride adducts.

- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% deviation).

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Initial bioactivity assessment should include:

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 50–200 µg/mL .

- Anti-inflammatory Activity : COX-2 inhibition assays (ELISA) or LPS-induced cytokine suppression in macrophage cell lines .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictory solubility and stability data for this compound be resolved under varying conditions?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Note discrepancies due to hygroscopicity or polymorphic forms .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester group in acidic/basic conditions may explain instability .

- Thermal Analysis : DSC/TGA identifies decomposition points and hydrate formation, which may alter solubility .

Q. What strategies improve regioselectivity in reactions involving the tert-butyl group of this compound?

- Methodological Answer :

- Steric Shielding : The tert-butyl group at position 5 directs electrophilic substitutions to position 2 or 4 via steric hindrance. Use bulky catalysts (e.g., Pd(PPh₃)₄) to enhance selectivity .

- Directed Metalation : Employ LiTMP or LDA to deprotonate specific positions, guided by the tert-butyl’s electron-donating effects .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals .

Q. How can computational methods predict the pharmacokinetic profile of this compound and its analogs?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The tert-butyl group may increase logP, reducing aqueous solubility .

- Molecular Dynamics Simulations : Simulate binding to serum proteins (e.g., albumin) to assess bioavailability .

- Docking Studies : AutoDock Vina models interactions with targets (e.g., COX-2) to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.